Product packaging for H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH(Cat. No.:CAS No. 157147-95-0)

H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH

Cat. No.: B14284668
CAS No.: 157147-95-0
M. Wt: 857.9 g/mol
InChI Key: JNCSYSBBVAQESB-ILZAIDORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH is a synthetic peptide provided for research purposes. Peptides are short chains of amino acids, the monomeric building blocks of proteins, linked by peptide bonds . This specific sequence consists of seven amino acids: Tryptophan (Trp, W), Alanine (Ala, A), Serine (Ser, S), Threonine (Thr, T), Arginine (Arg, R), Histidine (His, H), and Threonine (Thr, T) . Custom peptides like this one are vital tools in biochemical research for investigating protein-protein interactions, studying enzyme kinetics, and developing assay protocols. The presence of residues such as Tryptophan and Tyrosine allows for quantification via UV spectroscopy due to their strong absorption at 280 nm . Furthermore, amino acids like Serine and Threonine are potential sites for phosphorylation, making them relevant in signal transduction studies, while Arginine and Histidine can play roles in molecular recognition and catalysis . Researchers can utilize this peptide as a standard, antigen, or as a starting point for structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is not classified as a drug or medicinal product. It is not intended for human consumption or for use in diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H55N13O11 B14284668 H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH CAS No. 157147-95-0

Properties

CAS No.

157147-95-0

Molecular Formula

C37H55N13O11

Molecular Weight

857.9 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C37H55N13O11/c1-17(45-31(55)23(38)11-20-13-43-24-8-5-4-7-22(20)24)30(54)48-27(15-51)34(58)49-28(18(2)52)35(59)46-25(9-6-10-42-37(39)40)32(56)47-26(12-21-14-41-16-44-21)33(57)50-29(19(3)53)36(60)61/h4-5,7-8,13-14,16-19,23,25-29,43,51-53H,6,9-12,15,38H2,1-3H3,(H,41,44)(H,45,55)(H,46,59)(H,47,56)(H,48,54)(H,49,58)(H,50,57)(H,60,61)(H4,39,40,42)/t17-,18+,19+,23-,25-,26-,27-,28-,29-/m0/s1

InChI Key

JNCSYSBBVAQESB-ILZAIDORSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for H Trp Ala Ser Thr Arg His Thr Oh

Solid-Phase Peptide Synthesis (SPPS) Methodologies

SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing. chempep.comnih.gov The synthesis typically proceeds from the C-terminus to the N-terminus. wikipedia.org

Selection of Resin Supports and Linkers

The choice of resin and linker is critical for a successful synthesis, as it dictates the conditions for cleavage and the C-terminal functionality of the final peptide. chempep.comspringernature.com For the synthesis of a peptide with a C-terminal carboxylic acid like H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH, several resin and linker combinations are suitable.

Common Resin Supports:

Resin TypeDescriptionAdvantagesDisadvantages
Polystyrene (PS) Resins Cross-linked with divinylbenzene, these are the most traditional and widely used supports. lifetein.comchempep.comChemically inert under SPPS conditions, physically stable, and cost-effective. lifetein.comchempep.comCan have inconsistent swelling properties and may be less suitable for very long or complex peptides. biosynth.com
Polyethylene Glycol (PEG) Grafted Resins (e.g., TentaGel) Polystyrene core with grafted PEG chains.Excellent swelling in a wide range of solvents, leading to improved reaction kinetics. biosynth.comHigher cost compared to polystyrene resins.
ChemMatrix® A poly(ethylene glycol)-based support. springernature.comExhibits consistent and uniform swelling, good mechanical stability, and is suitable for both batch and flow synthesis. springernature.combiosynth.com

Linkers for C-Terminal Acid Peptides:

The linker connects the first amino acid to the resin and must be stable throughout the synthesis but cleavable at the final step. springernature.com

LinkerDescriptionCleavage ConditionChemistry
Merrifield Linker The foundational linker for Boc chemistry, attaching the C-terminal amino acid as an ester. chempep.comStrong acids like anhydrous HF. chempep.comBoc/Bzl
Wang Linker Widely used in Fmoc chemistry, forming a benzyl (B1604629) ester with the C-terminal amino acid. chempep.comMild acidic conditions (e.g., 95% TFA). chempep.comFmoc/tBu
2-Chlorotrityl Chloride (2-CTC) Linker Offers very mild cleavage conditions, preserving acid-sensitive side-chain protecting groups. omizzur.comDilute TFA or acetic acid solutions.Fmoc/tBu

For the synthesis of this compound, a Wang or 2-CTC resin would be appropriate when using the Fmoc/tBu strategy. The 2-CTC resin is particularly advantageous if there is a need to generate protected peptide fragments.

Side Chain Protection of Tryptophan, Serine, Threonine, Arginine, and Histidine Residues

The side chains of several amino acids in the target peptide contain reactive functional groups that must be protected throughout the synthesis to avoid side reactions. altabioscience.com In the context of Fmoc/tBu SPPS, the following protecting groups are commonly employed:

Amino AcidFunctional GroupCommon Protecting Group(s)Rationale and Considerations
Tryptophan (Trp) Indole (B1671886) ringBoc (tert-butyloxycarbonyl) The indole ring is susceptible to oxidation and alkylation by carbocations generated during cleavage. peptide.comresearchgate.net The Boc group protects the indole nitrogen, preventing these side reactions. peptide.comresearchgate.net
Serine (Ser) & Threonine (Thr) Hydroxyl grouptBu (tert-butyl) The hydroxyl groups of Ser and Thr can be acylated if left unprotected, although this is less of a concern in Fmoc SPPS than in Boc SPPS. peptide.comdrivehq.com The tBu ether protection is standard and is cleaved by TFA. iris-biotech.depeptide.com
Arginine (Arg) Guanidinium (B1211019) groupPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) The guanidinium group is highly basic and requires protection to prevent side reactions and improve solubility. nih.gov Pbf is the most common protecting group for Arg in Fmoc SPPS, offering good stability and efficient cleavage with TFA. researchgate.netnih.gov Other options include Mtr, which is more acid-labile. peptide.com
Histidine (His) Imidazole (B134444) ringTrt (Trityl) The imidazole side chain can be acylated and can catalyze the racemization of the amino acid during coupling. nih.govpeptide.com The Trt group protects the imidazole nitrogen, preventing these issues. It is labile to TFA. peptide.com For difficult couplings where racemization is a concern, protecting the π-nitrogen of the imidazole is most effective. nih.gov

Coupling Reagent Selection and Reaction Optimization

The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming protected amino acid requires an activating agent, known as a coupling reagent. peptide.com The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization. bachem.com

Common Classes of Coupling Reagents:

Reagent ClassExamplesMechanismAdvantages
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activate the carboxylic acid to form a reactive O-acylisourea intermediate. creative-peptides.compeptide.com Often used with additives like HOBt or Oxyma Pure to suppress racemization. bachem.comEffective and relatively inexpensive. EDC is water-soluble, which can be useful in specific applications. creative-peptides.com
Phosphonium (B103445) Salts BOP, PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOPConvert the carboxylic acid into a reactive phosphonium ester. peptide.comsigmaaldrich.comHighly efficient, especially for sterically hindered couplings. peptide.comsigmaaldrich.com
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUConvert the carboxylic acid into a reactive aminium/uronium ester. peptide.comsigmaaldrich.comFast reaction rates, high coupling efficiency, and solutions are generally stable, making them ideal for automated synthesizers. sigmaaldrich.com

For the synthesis of this compound, a modern aminium salt reagent like HATU or HCTU in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) would be an excellent choice, as they are known for high efficiency and suppression of side reactions. sigmaaldrich.com

On-Resin Peptide Elongation and Monitoring

The synthesis proceeds in a cyclical manner:

Deprotection: The Nα-Fmoc group of the resin-bound peptide is removed with piperidine (B6355638). lifetein.com

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene byproduct. lifetein.com

Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and added to the resin to form the new peptide bond. lifetein.com

Washing: The resin is washed to remove excess reagents and byproducts. lifetein.com

This cycle is repeated for each amino acid in the sequence. To ensure the success of the synthesis, it is crucial to monitor the completeness of the deprotection and coupling steps.

Monitoring Techniques:

TestPrincipleIndicationNotes
Kaiser Test (Ninhydrin Test) Ninhydrin reacts with primary amines to produce a dark blue color. iris-biotech.depeptide.comCoupling: A negative (yellow/colorless) result indicates complete coupling. A positive (blue) result indicates free amines and an incomplete reaction. Deprotection: A positive (blue) result confirms the removal of the Fmoc group.Not reliable for N-terminal proline (gives a reddish-brown color). iris-biotech.depeptide.com Can be less sensitive for some other amino acids. iris-biotech.de
TNBS Test (2,4,6-trinitrobenzenesulfonic acid) Reacts with primary amines to give an orange color. iris-biotech.deAn orange color on the resin beads indicates free amines and incomplete coupling. iris-biotech.deA qualitative test often used for microscopic evaluation of beads. iris-biotech.de
UV-Vis Monitoring The dibenzofulvene-piperidine adduct released during Fmoc deprotection has a strong UV absorbance. iris-biotech.debachem.comThe amount of adduct released can be quantified to monitor the deprotection step and even estimate the resin loading. iris-biotech.deThis method is well-suited for automated synthesizers with in-line detectors. bachem.comrsc.org

If a coupling reaction is found to be incomplete, a "double coupling" can be performed by repeating the coupling step with fresh reagents. du.ac.in If acylation remains incomplete, a "capping" step with a reagent like acetic anhydride (B1165640) can be used to terminate the unreacted chains and prevent the formation of deletion sequences. du.ac.in

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is the classical method where reactions are carried out in a homogeneous solution. wikipedia.orgneulandlabs.com Unlike SPPS, the peptide is not attached to a solid support, and purification of the intermediate peptide fragments is required after each step, typically by crystallization or chromatography. americanpeptidesociety.orgbachem.com

This method can be advantageous for large-scale production of shorter peptides due to better economies of scale. neulandlabs.combachem.com However, it is generally more labor-intensive and less suited for the synthesis of long peptides compared to SPPS. neulandlabs.comamericanpeptidesociety.org The synthesis can proceed via a stepwise elongation or a fragment condensation strategy, where smaller, pre-synthesized peptide fragments are coupled together. wikipedia.org The fundamental principles of protecting groups and coupling reagents are similar to those in SPPS. slideshare.net For a complex heptapeptide (B1575542) like this compound, SPPS would generally be the more efficient and practical approach.

Cleavage and Deprotection Strategies

The final stage of solid-phase peptide synthesis (SPPS) involves the cleavage of the peptide from the solid support and the removal of protecting groups from the amino acid side chains. This "global deprotection" step is crucial for obtaining the final, active peptide.

Acidolytic Cleavage from Resin and Global Deprotection

The most common method for cleaving peptides from the resin and removing side-chain protecting groups is acidolysis, typically using trifluoroacetic acid (TFA). acs.orgresearchgate.netspringernature.com The specific "cocktail" of reagents used with TFA is critical to prevent side reactions and ensure the integrity of the final peptide. thermofisher.com

For a peptide like this compound, which contains several sensitive residues, the choice of scavengers in the cleavage cocktail is paramount. Tryptophan (Trp) is particularly susceptible to modification by reactive carbocations generated during the deprotection of other amino acid side chains. researchgate.netpeptide.com The indolyl group of tryptophan can be alkylated or oxidized. researchgate.netnih.gov Similarly, the hydroxyl groups of serine (Ser) and threonine (Thr), the guanidino group of arginine (Arg), and the imidazole ring of histidine (His) are also nucleophilic and can react with these carbocations. researchgate.netwikipedia.org

To mitigate these side reactions, a carefully formulated cleavage cocktail is employed. This typically includes TFA as the strong acid, along with a combination of scavengers. Common scavengers and their functions are detailed in the table below.

ScavengerTarget Residue/FunctionPotential Side Reactions Prevented
Triisopropylsilane (TIS) Tryptophan, general carbocation scavengerPrevents t-butylation of the indole ring. acs.orgacs.org
Water General scavengerHydrolyzes carbocations.
1,2-Ethanedithiol (EDT) Cysteine (if present)Prevents re-attachment of protecting groups.
Thioanisole Tyrosine (if present), Methionine (if present)Prevents O-to-C rearrangement and sulfoxide (B87167) formation. researchgate.net

A typical cleavage cocktail for a peptide containing Trp, Arg, and His would be a mixture of TFA, TIS, and water. acs.org The cleavage reaction is generally carried out for a few hours at room temperature to ensure complete removal of all protecting groups and cleavage from the resin. thermofisher.comsigmaaldrich.com Following cleavage, the peptide is precipitated from the cleavage mixture using a cold ether, such as diethyl ether or methyl tert-butyl ether. acs.orgresearchgate.net

Purification Methodologies (e.g., Preparative High-Performance Liquid Chromatography (HPLC))

Following cleavage and precipitation, the crude peptide mixture contains the target peptide along with various impurities, such as deletion sequences (peptides missing one or more amino acids), truncated sequences, and side-products from the cleavage/deprotection step. bio-works.com Preparative high-performance liquid chromatography (HPLC) is the standard method for purifying peptides to a high degree. peptide.comnih.govknauer.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. nih.gov In this technique, the peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing a small amount of an ion-pairing agent like TFA) is used to elute the peptides. peptide.com The more hydrophobic a peptide is, the more strongly it will bind to the column, and the higher the concentration of organic solvent will be required to elute it.

The development of a preparative HPLC method often starts with analytical scale experiments to optimize the separation conditions, such as the gradient slope, flow rate, and mobile phase composition. knauer.nethplc.eu Once optimized, the method is scaled up to a preparative column to handle larger quantities of the crude peptide. knauer.net Fractions are collected as the peptide elutes from the column, and these fractions are then analyzed by analytical HPLC to determine their purity. peptide.com Those fractions meeting the desired purity specification are pooled together and lyophilized to obtain the final, purified peptide as a white, fluffy powder. peptide.com

Yield Optimization and Purity Assessment

Several factors can be optimized to maximize both yield and purity:

Coupling Reagents: Using highly efficient coupling reagents like HATU, HCTU, or COMU can improve coupling efficiency and reduce the formation of by-products. creative-peptides.com

Reaction Conditions: Optimizing coupling time, temperature, and reagent concentrations can maximize yield and minimize side reactions. creative-peptides.comontosight.ai For some difficult sequences, increasing the temperature can improve purity. gyrosproteintechnologies.com

Resin Choice: The choice of resin can impact the yield and purity of the final peptide. creative-peptides.com

Deprotection Monitoring: Monitoring the completeness of the Fmoc deprotection step can prevent the formation of deletion sequences. gyrosproteintechnologies.com

The purity of the final peptide is typically assessed using analytical RP-HPLC and mass spectrometry (MS). gyrosproteintechnologies.com Analytical HPLC provides a chromatogram showing the main peptide peak and any impurities, allowing for the calculation of the percentage purity. gyrosproteintechnologies.com Mass spectrometry confirms the identity of the synthesized peptide by measuring its molecular weight. gyrosproteintechnologies.com

Advanced Synthetic Modifications and Analog Design

To study the structure-activity relationship of this compound, various modifications can be introduced into its sequence. These modifications can provide insights into its biological function and can be used to develop analogs with improved properties.

Isotopic Labeling for Spectroscopic Probes

Isotopic labeling involves the incorporation of stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into the peptide structure. genscript.comnih.gov These labeled peptides are invaluable for structural studies using nuclear magnetic resonance (NMR) spectroscopy. genscript.com NMR spectroscopy can provide detailed information about the three-dimensional structure and dynamics of the peptide in solution. genscript.com

Isotopically labeled amino acids can be incorporated into the peptide during solid-phase synthesis. sigmaaldrich.com For example, to study the conformation around a specific amino acid, a ¹³C or ¹⁵N labeled version of that amino acid can be used in the synthesis. Uniform labeling of the entire peptide with ¹³C and ¹⁵N can also be achieved, which is particularly useful for complete structure determination. sigmaaldrich.com While chemical synthesis of isotopically labeled peptides can be costly, recombinant expression systems offer a more cost-effective alternative for producing larger quantities of labeled peptides. nih.govvt.edu

Incorporation of Conformationally Constrained Amino Acids

To investigate the bioactive conformation of this compound, conformationally constrained amino acids can be incorporated into its sequence. nih.gov These are unnatural amino acids that have restricted rotational freedom, thereby locking a portion of the peptide backbone into a specific conformation, such as a β-turn or a helical structure. nih.gov

By systematically replacing the natural amino acids with these constrained analogs, researchers can explore how specific conformations influence the peptide's biological activity. nih.gov Examples of conformationally constrained amino acids include N-alkylated amino acids, Cα-tetrasubstituted amino acids, and cyclic amino acid derivatives. acs.orgrsc.org The synthesis of peptides containing these modified residues follows standard solid-phase synthesis protocols, with the constrained amino acid being incorporated at the desired position in the sequence. nih.gov

N-Terminal and C-Terminal Derivatizations for Functional Probes

The strategic modification of a peptide's termini, the N-terminus (amino-terminus) and C-terminus (carboxyl-terminus), is a cornerstone of transforming a simple peptide sequence into a sophisticated functional probe for research and diagnostic applications. rsc.orgnih.gov For the octapeptide this compound, the free amino group of the N-terminal Tryptophan (Trp) and the free carboxyl group of the C-terminal Threonine (Thr) serve as primary handles for chemical derivatization. These modifications allow for the attachment of various molecular tags, including fluorophores, quenchers, and affinity labels, to create probes for applications such as molecular imaging, enzyme activity assays, and localization studies. nih.govgenscript.com

N-Terminal Derivatization Strategies

The N-terminal α-amine group of the Tryptophan residue is a common target for modification due to its nucleophilicity. mdpi.com Its reactivity can be selectively targeted, often by controlling the pH of the reaction, as the N-terminal α-amine is generally less basic (pKa ≈ 8.0) than the ε-amine of lysine (B10760008) side chains (pKa ≈ 10.5). mdpi.com This allows for site-specific conjugation at the N-terminus. mdpi.comnih.gov

Common strategies for creating N-terminal functional probes include:

Fluorophore Labeling: Attaching a fluorescent dye allows for the direct visualization of the peptide. This is useful for tracking the peptide's location in cells or tissues via fluorescence microscopy or flow cytometry. genscript.comsb-peptide.com Amine-reactive derivatives of fluorophores, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, react with the N-terminal amine to form stable amide or thiourea (B124793) bonds, respectively. mdpi.com

Affinity Tagging: Conjugating a molecule like biotin (B1667282) enables high-affinity binding to streptavidin or avidin. altabioscience.com This interaction is widely exploited for purification, immobilization on surfaces, and detection in assays like ELISA. altabioscience.com

Quencher Attachment: In the design of Förster Resonance Energy Transfer (FRET) probes, a quencher molecule is attached to one terminus while a fluorophore is attached to the other. altabioscience.comsigmaaldrich.com When the peptide is intact, the quencher suppresses the fluorophore's signal. sigmaaldrich.com Cleavage of the peptide by a specific enzyme separates the pair, leading to a detectable fluorescent signal, making these probes excellent substrates for enzyme activity assays. sigmaaldrich.com

The following table summarizes common N-terminal derivatization strategies applicable to this compound.

Modification TypeReagent ClassExample ReagentResulting Functional ProbeApplication
Fluorescent LabelingNHS-ester Dyes5-FAM-NHS ester (Fluorescein)Fluorescein-Trp-Ala-Ser-Thr-Arg-His-Thr-OHCellular imaging, localization studies genscript.comgenscript.com
Isothiocyanate DyesFITC (Fluorescein isothiocyanate)FITC-Trp-Ala-Ser-Thr-Arg-His-Thr-OHFlow cytometry, immunofluorescence genscript.com
Affinity TaggingNHS-ester BiotinsBiotin-NHSBiotin-Trp-Ala-Ser-Thr-Arg-His-Thr-OHELISA, affinity purification, protein interaction studies altabioscience.com
FRET Probe ComponentNHS-ester QuenchersDabcyl-NHSDabcyl-Trp-Ala-Ser-Thr-Arg-His-Thr-OHEnzyme activity assays (as part of a FRET pair) sigmaaldrich.com
PEGylationNHS-activated PEGPEG-NHSPEG-Trp-Ala-Ser-Thr-Arg-His-Thr-OHImprove solubility and bioavailability altabioscience.com

C-Terminal Derivatization Strategies

Modification of the C-terminal carboxyl group of the Threonine residue offers an alternative and complementary approach to N-terminal labeling. creative-peptides.comnih.gov This is particularly advantageous if the N-terminus is critical for the peptide's biological activity. sigmaaldrich.com C-terminal modification can neutralize the negative charge of the carboxylate, which can enhance stability against degradation by certain enzymes. jpt.comsigmaaldrich.com

Common strategies for C-terminal derivatization include:

Amidation: This is one of the most frequent modifications, where the C-terminal carboxyl group is converted to a primary amide (-CONH₂). jpt.com This change removes the negative charge and can mimic the structure of native proteins, often improving biological activity and stability. nih.govjpt.com

Esterification: The formation of methyl or ethyl esters is another way to neutralize the C-terminal charge. jpt.com

Conjugation via Linkers: More complex functional groups, like fluorophores, can be attached. This often involves solid-phase synthesis using pre-labeled resins (e.g., NovaTag™ resins) where the label is linked to the resin support and becomes attached to the peptide's C-terminus upon cleavage. sigmaaldrich.com Alternatively, a reactive handle, such as a hydrazine (B178648) or an aminooxy group, can be introduced for subsequent bioconjugation. jpt.comnih.gov For example, converting the C-terminus to a hydrazide allows for reaction with aldehydes or ketones. jpt.com

The table below details C-terminal derivatization strategies relevant to this compound.

Modification TypeMethodResulting Functional ProbeApplication
Charge NeutralizationAmidationH-Trp-Ala-Ser-Thr-Arg-His-Thr-NH₂Increase stability, mimic native proteins nih.govsigmaaldrich.com
FRET Probe ComponentCoupling with fluorescent amineH-Trp-Ala-Ser-Thr-Arg-His-Thr-NH-FluorophoreEnzyme activity assays, molecular imaging sigmaaldrich.comjpt.com
Use of pre-loaded resin (e.g., EDANS NovaTag™)H-Trp-Ala-Ser-Thr-Arg-His-Thr-EDANSHighly sensitive protease assays (as FRET pair with Dabcyl) sigmaaldrich.com
Reactive HandleHydrazide formationH-Trp-Ala-Ser-Thr-Arg-His-Thr-HydrazideSite-specific ligation with carbonyl-containing molecules jpt.com

The ability to selectively modify either the N- or C-terminus, or both, provides a powerful toolkit for developing highly specific functional probes from the this compound peptide sequence for a diverse range of biological investigations. rsc.org

Structural Elucidation and Conformational Analysis of H Trp Ala Ser Thr Arg His Thr Oh

Primary Structure Verification via Amino Acid Sequencing and Mass Spectrometry

The primary structure of a peptide, which is the linear sequence of its amino acids, is the fundamental determinant of its higher-order structure and function. youtube.com For the peptide H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH, verification of its sequence is typically achieved through a combination of amino acid analysis and mass spectrometry.

Amino Acid Sequencing: The initial step often involves acid hydrolysis to break the peptide bonds, followed by analysis to determine the amino acid composition. ucsb.edu This confirms which amino acids are present and their relative quantities but does not provide the sequence. The Edman degradation process can be used to sequentially remove and identify amino acids from the N-terminus of the peptide. ucsb.edu

Mass Spectrometry (MS): This is a powerful technique for peptide sequencing. nih.gov In a typical "bottom-up" proteomics approach, the peptide is first ionized, often using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). nih.govwiley-vch.de The mass-to-charge (m/z) ratio of the intact peptide ion is measured, which should correspond to its calculated molecular weight.

For this compound, tandem mass spectrometry (MS/MS) is employed for definitive sequencing. wiley-vch.de The peptide ion is selected and fragmented, most commonly through collision-induced dissociation (CID). This process preferentially breaks the peptide bonds, generating a series of fragment ions. The two main types of fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive peaks in the b-ion or y-ion series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. nih.gov

Additionally, enzymatic digestion can provide further confirmation. The enzyme trypsin, for instance, cleaves the peptide chain on the C-terminal side of lysine (B10760008) and arginine residues. ucsb.edu For the peptide , trypsin would cleave after the Arginine (Arg) residue, yielding two smaller fragments: H-Trp-Ala-Ser-Thr-Arg-OH and H-His-Thr-OH. Analyzing the masses of these fragments would confirm the position of the Arginine residue.

Table 1: Amino Acid Residue Masses for this compound

Amino Acid3-Letter Code1-Letter CodeResidue Mass (Da)
TryptophanTrpW186.07931
AlanineAlaA71.03711
SerineSerS87.03203
ThreonineThrT101.04768
ArginineArgR156.10111
HistidineHisH137.05891
ThreonineThrT101.04768

Secondary Structure Characterization

Secondary structure refers to the local, repeating conformations of the polypeptide backbone, stabilized by hydrogen bonds. nih.gov The primary types are the α-helix and the β-sheet. libretexts.orgkhanacademy.org The propensity of this compound to adopt these structures is dictated by the intrinsic properties of its constituent amino acids.

Propensity for α-Helical Conformations

The α-helix is a right-handed coil in which hydrogen bonds form between the carbonyl oxygen of one residue and the amide hydrogen of a residue four positions down the chain (i, i+4). khanacademy.orglibretexts.org The tendency of an amino acid to be part of an α-helix is known as its helical propensity. nih.gov

Alanine (Ala) is known to be a strong helix-former, while Arginine (Arg) also has a high propensity for helical structures. nih.gov Conversely, residues like Serine (Ser), Threonine (Thr), and Histidine (His) are considered poor helix formers or even "helix breakers". libretexts.orgpitt.edu Tryptophan (Trp) has a moderate helical propensity. nih.gov Given the presence of multiple helix-destabilizing residues (Ser, Thr, His, Thr), the peptide this compound is unlikely to form a stable α-helix on its own. The side chains of Ser and Thr can interfere with the backbone hydrogen bonding required for a stable helix. researchgate.net

Table 2: α-Helical Propensities of Constituent Amino Acids

Amino AcidPropensity (kcal/mol relative to Alanine)General Classification
Alanine (Ala)0Helix Former
Arginine (Arg)0.21Helix Former
Tryptophan (Trp)0.49Indifferent/Weak Former
Serine (Ser)0.50Weak Former/Breaker
Histidine (His)0.61Helix Breaker
Threonine (Thr)0.66Helix Breaker

Note: Lower values indicate higher helical propensity. Data adapted from experimental studies. nih.gov

Analysis of β-Sheet and Turn Formation

β-sheets consist of extended polypeptide chains (β-strands) linked laterally by hydrogen bonds. proteinstructures.comyoutube.com Amino acids with bulky side chains, such as Tryptophan (Trp), and those that are branched at the β-carbon, like Threonine (Thr), have a higher propensity to be found in β-sheets. pitt.eduyoutube.com In the given peptide, the presence of Trp and two Thr residues suggests a potential to form a β-strand.

Turns are short structures that reverse the direction of the polypeptide chain and are often found connecting strands of an antiparallel β-sheet. libretexts.org They typically consist of three to four residues. While specific turn-forming sequences are well-characterized (often involving Proline or Glycine), the sequence Ser-Thr-Arg-His could potentially form a turn, but its propensity is not as strong as classic turn motifs. The tryptophan side chain itself can stabilize turns through non-canonical hydrogen bonds. nih.gov

Role of Amino Acid Sequence in Secondary Structure Propensities (e.g., Serine and Threonine effects)

The hydroxyl groups (-OH) in the side chains of Serine and Threonine play a crucial role in determining secondary structure. These groups can act as both hydrogen bond donors and acceptors. This ability allows them to form hydrogen bonds with the peptide backbone, which can sometimes compete with and disrupt the regular hydrogen-bonding pattern of an α-helix. researchgate.net This competition is a primary reason why Ser and Thr are considered helix-destabilizing. researchgate.net

However, these same interactions can be structure-promoting in other contexts. In some cases, the side chain hydroxyl can form a hydrogen bond with a backbone carbonyl oxygen three or four residues earlier, which can induce or stabilize a bend or kink in an α-helix. researchgate.net The conformation of the polypeptide backbone also influences the hydration patterns around Ser and Thr residues, which in turn affects local structure. nih.gov Studies have shown that phosphorylation of Ser and Thr can significantly alter backbone conformational preferences, highlighting the influence of side-chain modifications on secondary structure. korea.ac.kr

Tertiary Structure Determination and Dynamic Aspects

For a short peptide like this compound, a stable, globular tertiary structure is not expected. Instead, it is likely to exist in solution as a dynamic ensemble of different conformations.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal method for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov Several NMR parameters provide structural information:

Chemical Shifts: The chemical shifts of protons (¹H), carbon (¹³C), and nitrogen (¹⁵N) are highly sensitive to the local electronic environment and thus to the local conformation of the peptide backbone and side chains. ualberta.ca Deviations from "random coil" chemical shifts can indicate the presence of nascent secondary structures.

Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (typically < 5 Å), regardless of their separation in the primary sequence. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, providing powerful distance restraints for structure calculation.

Scalar (J) Couplings: Three-bond J-couplings (e.g., ³J(HN,Hα)) are related to the dihedral angle φ of the peptide backbone via the Karplus equation. Measuring these couplings provides crucial information about backbone torsional angles.

For this compound, a full NMR analysis would likely reveal a high degree of flexibility. Instead of a single, well-defined structure, the data would be used to characterize the ensemble of conformations that the peptide samples. This might show, for example, a transient, partially formed turn or a preference for an extended β-strand-like conformation in certain regions of the peptide, without the peptide adopting a fixed global fold. nih.gov

Scientific Studies on the Conformational Analysis of this compound Are Not Publicly Available

A thorough investigation of scientific literature and public databases reveals a lack of specific research on the structural elucidation and conformational analysis of the peptide this compound. While the individual amino acid components of this peptide are well-understood in terms of their general conformational tendencies, no dedicated studies appear to have been published on the three-dimensional structure and dynamics of this particular sequence.

The peptide sequence this compound, also referred to by the single-letter code WASTHRHT, has been identified in several patent applications. These documents list the sequence as a Complementarity-Determining Region (CDR) within engineered antibodies. CDRs are crucial parts of antibodies that determine their specificity in binding to antigens. The patents indicate the peptide's relevance in the development of therapeutic antibodies targeting proteins such as Mer Tyrosine Kinase (MERTK), Interleukin-23 subunit alpha (IL23A), and Prostate-Specific Membrane Antigen (PSMA). epo.orgnih.govgoogleapis.comepo.orgresearchgate.netgoogle.comgoogle.comgoogleapis.comgoogleapis.com

However, the context of these findings is within the larger protein structure of an antibody. The conformation of this peptide sequence when it is part of a larger protein and when it is an isolated molecule can be significantly different. The constraints of the surrounding antibody framework will heavily influence the folding of the CDR loop.

Consequently, there is no available data from computational modeling, molecular dynamics simulations, or experimental methods like X-ray crystallography or NMR spectroscopy that specifically details the conformational landscape of the isolated this compound peptide. Without such studies, a scientifically accurate and detailed article on its structural elucidation, as requested, cannot be generated. The creation of data tables and detailed research findings on its conformational flexibility and the specific roles of its amino acid residues in forming its structure would be speculative and not based on empirical evidence.

While general principles of peptide and protein structure can be applied to hypothesize about its potential conformations, a definitive analysis requires specific research that has not yet been made public. Therefore, the information required to construct the outlined article is currently unavailable in the scientific domain.

Investigation of Molecular Interactions and Biological Mechanisms of H Trp Ala Ser Thr Arg His Thr Oh

Peptide-Membrane Interactions and Localization

For many bioactive peptides, the cell membrane represents the initial point of contact and a critical determinant of their activity. The way H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH interacts with this lipid barrier influences its cellular localization and ultimate biological impact.

Biophysical Studies of Membrane Partitioning and Insertion Depth

Understanding how this compound partitions into a cell membrane and the depth to which it inserts are key to defining its function. Biophysical techniques are central to these investigations. nih.gov Methods such as fluorescence spectroscopy, often utilizing the peptide's intrinsic tryptophan fluorescence, and circular dichroism (CD) spectroscopy in the presence of model membrane systems like lipid vesicles, are employed. mdpi.com These studies provide quantitative data on the peptide's affinity for the membrane environment versus the aqueous phase and can elucidate how deeply the peptide penetrates the lipid acyl chain region. This partitioning behavior is a crucial factor that governs the peptide's ability to influence membrane properties or interact with transmembrane proteins.

Role of Tryptophan in Membrane Association and Orientation

The tryptophan (Trp) residue at the N-terminus of this compound is a key player in its membrane interactions. Tryptophan has a strong preference for the interfacial region of lipid bilayers, where the polar head groups meet the nonpolar acyl chains. nih.gov The indole (B1671886) side chain of tryptophan acts as a membrane anchor, facilitating the initial association and subsequent stable positioning of the peptide at the membrane surface. mdpi.comnih.gov The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, a property that researchers exploit to monitor and characterize the peptide's binding and insertion into membranes. nih.govfrontiersin.org This anchoring role is critical for establishing the peptide's orientation, which in turn affects its interactions with other membrane components.

Impact of Charged Residues (Arginine, Histidine) on Membrane Surface Recognition

The positively charged residues, arginine (Arg) and histidine (His), are vital for the peptide's initial recognition of and binding to the cell membrane. wikipedia.org Bacterial membranes, for example, are rich in anionic phospholipids, creating a negatively charged surface that attracts cationic peptides. frontiersin.org The guanidinium (B1211019) group of arginine is particularly effective at this, capable of forming strong hydrogen bonds and electrostatic interactions with the phosphate (B84403) groups of lipids. nih.govfrontiersin.org Histidine's imidazole (B134444) group, which can be protonated at physiological pH, also contributes to this electrostatic attraction. wikipedia.orgmdpi.com These interactions are often the first step in a multi-stage process, tethering the peptide to the membrane surface and enabling subsequent, more specific interactions, such as the insertion of the tryptophan anchor into the lipid interface. nih.gov

Peptide-Receptor and Peptide-Protein Binding Studies

While membrane interactions are crucial, the peptide may also exert its biological effects through direct binding to specific protein receptors or other protein targets.

Ligand Binding Affinity and Selectivity Studies (e.g., Isothermal Titration Calorimetry (ITC))

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for studying the thermodynamics of binding interactions between a peptide and its molecular target. nih.govresearchgate.net This label-free technique measures the heat released or absorbed during a binding event, allowing for the precise determination of key parameters such as the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govcam.ac.uk Such studies are critical for understanding the specificity and strength with which this compound binds to potential protein or receptor targets. While specific ITC data for this peptide is not widely published, the table below illustrates the typical data obtained from such an experiment, which would be foundational for confirming a direct molecular interaction.

ParameterDescriptionExample Value
Stoichiometry (n) The ratio of peptide to target protein in the complex.1.05
Dissociation Constant (Kd) A measure of binding affinity; lower values indicate stronger binding.5.2 µM
Enthalpy Change (ΔH) The heat released or absorbed upon binding (kcal/mol).-12.5
Entropy Change (TΔS) The change in randomness of the system upon binding (kcal/mol).-4.3

This interactive table contains hypothetical data to demonstrate the output of a typical ITC experiment.

Identification of Potential Molecular Targets

Identifying the specific molecular targets of this compound is an ongoing area of investigation. The peptide's amino acid sequence can offer clues to its potential function. For instance, peptides are known to act as modulators of protein-protein interactions. youtube.com The presence of specific residues and motifs can suggest affinity for certain classes of enzymes or receptors. Given its composition, potential targets could include cell surface receptors or enzymes involved in signaling pathways. Techniques such as affinity chromatography, yeast two-hybrid screens, and computational modeling are employed to discover and validate these potential binding partners, paving the way for a more complete understanding of the peptide's biological role. youtube.com

Structure-Activity Relationship (SAR) Derivations from Analog Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing peptide function by modifying their amino acid sequence. For the peptide this compound, SAR can be inferred from analog studies of peptides containing its key residues: Tryptophan (Trp), Arginine (Arg), and Histidine (His).

The positively charged Arginine residue is fundamental for electrostatic interactions. Its guanidinium group can form bidentate hydrogen bonds with negatively charged groups on target molecules, such as phosphates or carboxylates on cell surfaces. chalmers.se Replacing Arg with Lysine (B10760008), another basic amino acid, can probe the specificity of this interaction, as Lysine's primary amino group has different hydrogen bonding capabilities and a shorter side chain. chalmers.se

Histidine's imidazole side chain is unique as its charge state is sensitive to the physiological pH range. wikipedia.org Substituting His with other residues can elucidate its role. Replacing it with Alanine would remove its hydrogen bonding and charge capabilities, while replacing it with Arginine or Lysine would maintain a positive charge but lose the pH-responsive character. Studies on short Trp- and Arg-rich peptides have demonstrated that substituting Trp with His can fine-tune the therapeutic index by modulating the peptide's binding energy to membranes. nih.gov

The following table summarizes potential SAR derivations from hypothetical analog studies of this compound.

Original ResidueSubstitutionPredicted Effect on ActivityRationale
Trp (Tryptophan) Phe (Phenylalanine)Reduced cellular uptake and potentially altered binding affinity.While both are aromatic, the indole ring of Trp has unique electronic properties and hydrogen-bonding capability crucial for specific interactions, such as with membrane lipids. nih.gov
Arg (Arginine) Lys (Lysine)Potentially reduced binding to negatively charged surfaces and lower cellular uptake efficiency.The guanidinium group of Arg is more effective at forming bidentate hydrogen bonds with phosphate and carboxylate groups than the primary amine of Lys. chalmers.se
His (Histidine) Ala (Alanine)Loss of pH-dependent activity and potential reduction in binding.Removes the imidazole ring, eliminating its ability to act as a proton donor/acceptor and engage in specific hydrogen bonds or π-stacking. wikipedia.org
Ser/Thr (Serine/Threonine) Ala (Alanine)Reduced hydrophilicity and loss of hydrogen-bonding capability.The hydroxyl groups of Ser and Thr can form important hydrogen bonds to stabilize interactions with receptors or enzymes. libretexts.org

Enzymatic Recognition and Modulatory Potential

The peptide's sequence suggests it can be recognized by several classes of enzymes, particularly peptidases, potentially acting as a substrate or an inhibitor.

Assessment as a Substrate or Inhibitor for Peptidases

Peptidases exhibit specificity based on the amino acid residues flanking the scissile peptide bond. nih.gov The presence of specific residues in this compound makes it a potential substrate for several well-characterized proteases.

Trypsin: This serine protease preferentially cleaves peptide chains on the carboxyl (C-terminal) side of Lysine and Arginine residues. pearson.com The Arg residue at position 5 makes the Arg-His bond a prime target for tryptic cleavage.

Chymotrypsin: This protease favors cleaving at the C-terminal side of large aromatic residues like Tryptophan, Tyrosine, and Phenylalanine. pearson.com Therefore, the Trp-Ala bond is a potential cleavage site for chymotrypsin.

Carboxypeptidases: These exopeptidases remove C-terminal amino acids. Carboxypeptidase A, for example, shows a preference for C-terminal residues with large aromatic or branched aliphatic side chains, while Carboxypeptidase B specifically cleaves C-terminal Arg and Lys. nih.gov The C-terminal Threonine (Thr-OH) might be cleaved by a carboxypeptidase with broader specificity.

The peptide could also act as an inhibitor if it binds strongly to a peptidase's active site but is cleaved very slowly or not at all. This can happen if the residues in the positions surrounding the target bond (known as P1, P2, P1', P2', etc.) are suboptimal for catalysis. nih.gov For example, while trypsin targets Arg, the presence of His in the P1' position might modulate the cleavage efficiency.

EnzymePotential Cleavage Site (P1-P1')Likelihood of being a SubstrateRationale
Trypsin Arg - HisHighTrypsin specifically recognizes and cleaves after Arginine (P1 position). pearson.comexpasy.org
Chymotrypsin Trp - AlaHighChymotrypsin preferentially cleaves after large aromatic residues like Tryptophan. pearson.comexpasy.org
Prolylcarboxypeptidase His - ThrLowThis enzyme prefers Proline at the P1 position, but can sometimes cleave after other residues preceding a C-terminal amino acid. nih.gov
Carboxypeptidase A His - ThrLowPrefers aromatic or bulky aliphatic C-terminal residues. Threonine is less favored. pearson.com

Investigation of Active Site Interactions Involving Tryptophan, Histidine, and Arginine residues

The key residues Trp, His, and Arg are frequently found in the active sites of enzymes and protein-binding domains, where they perform critical functions. libretexts.org

Tryptophan: The large, hydrophobic indole ring of Trp can engage in significant van der Waals and hydrophobic interactions, serving as an anchor within a binding pocket. oup.com It is frequently involved in π-π stacking interactions with other aromatic residues (like Phe, Tyr, or another Trp) or with aromatic moieties of ligands. acs.org Furthermore, the N-H group of the indole ring can act as a hydrogen bond donor. oup.com A particularly important interaction is the cation-π interaction, where the electron-rich indole ring interacts favorably with a positive charge, such as the guanidinium group of Arginine. nih.gov

Arginine: The planar, positively charged guanidinium group of Arg is exceptionally effective at forming multiple hydrogen bonds. It often forms strong salt bridges with negatively charged residues like Aspartate or Glutamate. wikipedia.org As mentioned, it can also participate in cation-π interactions with aromatic residues like Tryptophan. nih.gov

Histidine: The imidazole side chain of His is highly versatile. It can act as both a hydrogen bond donor and acceptor. Crucially, with a pKa near neutral pH (~6.0), it can exist in both protonated (positively charged) and neutral forms in biological systems, allowing it to function as a proton shuttle in catalytic reactions. wikipedia.org It can also coordinate with metal ions and participate in π-π stacking.

In a hypothetical enzyme active site, the Arg residue of this compound could form a salt bridge with an Aspartate residue, while the Trp residue could simultaneously form a cation-π interaction with the Arg and a hydrophobic interaction with a nearby Leucine residue, creating a highly specific and strong binding event.

Stability against Proteolytic Degradation

The stability of a peptide against proteolytic degradation is closely linked to its thermodynamic stability and structural conformation. nih.gov Peptides that are unstructured or can easily unfold are more susceptible to proteolysis because their cleavage sites are more accessible to proteases.

This compound contains cleavage sites for common proteases like trypsin and chymotrypsin, suggesting it would be susceptible to degradation in environments where these enzymes are active, such as the digestive system or the bloodstream. Its proteolytic half-life would depend on its ability to adopt a stable secondary structure (e.g., a turn or partial helix) that might shield these cleavage sites. nih.gov

The degradation of peptides containing His, Trp, and Arg can also be influenced by chemical instability, such as oxidation of the Tryptophan residue or moisture-related degradation, which can alter conformation and increase susceptibility to enzymatic attack. researchgate.net Generally, a protein's resistance to proteolysis shows a strong positive correlation with its global thermodynamic stability. nih.gov Therefore, any structural elements within this peptide that contribute to a more stable, folded conformation would inherently increase its resistance to degradation.

Cellular Internalization and Intracellular Trajectories (if applicable as a Cell-Penetrating Peptide)

The presence of multiple positively charged and aromatic residues, specifically Arginine and Tryptophan, suggests that this compound may function as a Cell-Penetrating Peptide (CPP). nih.gov Arginine-rich peptides are a well-known class of CPPs that can efficiently cross cellular membranes. chalmers.se

Mechanisms of Cellular Uptake

The cellular uptake of arginine-rich CPPs is a multi-step process that can involve one or more pathways.

Initial Electrostatic Interaction: The process begins with the positively charged Arginine and Histidine residues of the peptide interacting with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction concentrates the peptide at the membrane. chalmers.se

Internalization Pathways: Following this initial binding, internalization can occur through several mechanisms:

Direct Translocation (Membrane-Spanning): At high concentrations, the peptide might directly penetrate the lipid bilayer. The Tryptophan residue plays a key role here, inserting into the hydrophobic core of the membrane and disrupting the lipid packing, which facilitates the translocation of the rest of the peptide. nih.govnih.gov Cation-π interactions between Arg and Trp can promote the formation of structures that interact favorably with the membrane interface. nih.gov

Endocytosis: This is the more common pathway at lower peptide concentrations. The binding of the peptide to HSPGs can trigger various forms of endocytosis, such as macropinocytosis. The peptide is enclosed in vesicles which are then trafficked inside the cell. nih.gov The peptide must then escape the endosome to reach the cytoplasm, a process that can be aided by the proton-sponge effect of the Histidine residue, which can buffer the endosome, leading to osmotic swelling and rupture.

Studies on model CPPs show that both the number and positioning of Trp residues are critical for efficient internalization, highlighting the importance of a defined hydrophobic face on the peptide. nih.gov The combination of the strong membrane-binding capacity of Arginine and the lipid-disrupting ability of Tryptophan makes peptides like this compound strong candidates for possessing cell-penetrating properties. chalmers.senih.gov

Intracellular Fate and Distribution

The intracellular journey of the peptide this compound, including its uptake mechanism, subsequent distribution within the cell, and eventual fate, is a critical aspect of understanding its biological function. While direct research on this specific octapeptide is not extensively documented, its constituent amino acids, particularly the presence of tryptophan and arginine, allow for informed hypotheses regarding its behavior, drawing parallels with well-studied cell-penetrating peptides (CPPs) that share these key residues.

The presence of both a tryptophan (Trp) residue, with its hydrophobic indole side chain, and an arginine (Arg) residue, which carries a positively charged guanidinium group, suggests that this compound may possess cell-penetrating capabilities. nih.govnih.govnih.govacademie-sciences.fr Arginine-rich peptides are well-known for their ability to traverse cellular membranes, a process often initiated by electrostatic interactions between the cationic guanidinium groups and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans. academie-sciences.frmdpi.com The tryptophan residue can further facilitate membrane interaction and penetration. nih.govnih.govnih.gov

The cellular uptake of such peptides can occur through various mechanisms, which are broadly categorized into two main pathways: direct translocation and endocytosis. Direct translocation involves the peptide moving directly across the plasma membrane into the cytoplasm, a process that can be energy-independent. Endocytosis, on the other hand, is an energy-dependent process where the peptide is engulfed by the cell membrane, forming intracellular vesicles.

Research on other arginine-rich peptides has indicated that macropinocytosis, a form of endocytosis involving the formation of large fluid-filled vesicles, is a significant route of entry. nih.govresearchgate.net Studies have shown that the uptake of octa-arginine (R8) peptides into HeLa cells was markedly reduced by inhibitors of macropinocytosis. nih.gov Furthermore, the internalization of some arginine- and tryptophan-containing peptides has been found to involve both energy-dependent and energy-independent pathways. chapman.edu For instance, the cellular uptake of the peptide (RWRW3)2 was only partially diminished by endocytosis inhibitors, suggesting a dual mechanism of entry. chapman.edu

Once inside the cell, the distribution of the peptide is a key determinant of its potential biological activity. If the peptide enters via endocytosis, it will initially be localized within endosomes. For the peptide to exert its effects on intracellular targets, it must escape from these vesicles into the cytoplasm. The mechanism of endosomal escape is a critical and often rate-limiting step for the efficacy of CPPs. In some cases, peptides are designed to disrupt the endosomal membrane, facilitating their release.

Confocal microscopy studies of fluorescently labeled peptides with compositions similar to this compound have provided insights into their subcellular localization. For example, a fluorescently labeled peptide, F′-(RWRW3)2, was observed to localize in the cytosol of MDA-MB-231 and SK-OV-3 cells, indicating successful endosomal escape or direct translocation. chapman.edu The specific distribution can be influenced by the exact sequence and positioning of the amino acids within the peptide. nih.govnih.gov

The table below summarizes findings on the intracellular fate and distribution of analogous arginine- and tryptophan-rich peptides, which can serve as a predictive model for the behavior of this compound.

Peptide Type Proposed Uptake Mechanism(s) Observed Intracellular Localization Supporting Findings
Octa-arginine (R8) Macropinocytosis-Uptake inhibited by macropinocytosis inhibitors. nih.govresearchgate.net
Arginine-Tryptophan Peptides Direct Translocation, EndocytosisCytosolThe position of tryptophan affects uptake and localization. nih.govnih.govchapman.edu
(RWRW3)2 Energy-dependent and -independent pathwaysCytosolUptake is only partially reduced by endocytosis inhibitors. chapman.edu
Short Polyarginine Peptides (R5, R6) Energy-dependent endocytosis-Acylation and cyclization enhance uptake. nih.govacs.org

It is important to emphasize that while these findings for analogous peptides provide a strong basis for inference, dedicated studies on this compound are necessary to definitively elucidate its specific intracellular fate and distribution.

Advanced Methodologies for the Academic Research of H Trp Ala Ser Thr Arg His Thr Oh

Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental in probing the molecular structure of peptides. By analyzing the interaction of electromagnetic radiation with the peptide, researchers can deduce its conformational properties.

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. youtube.comyoutube.com This method is based on the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. youtube.com The resulting CD spectrum provides a characteristic signature for different secondary structural elements like α-helices, β-sheets, and random coils. youtube.com

For the peptide H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH, CD spectroscopy can be employed to determine its predominant conformation in various solvent conditions, which is crucial for understanding its biological activity. The presence of the tryptophan residue can contribute significantly to the CD spectrum in the far-UV region, which may require correction methods to accurately analyze the peptide backbone's conformation. nih.govnih.gov Studies on histidine-containing peptides have also demonstrated the utility of CD in characterizing conformational equilibria. nih.gov

Table 1: Typical CD Spectral Features for Peptide Secondary Structures

Secondary Structure Wavelength Minima (nm) Wavelength Maxima (nm)
α-Helix ~222 and ~208 ~192
β-Sheet ~216 ~195
Random Coil ~195 N/A (positive band is weak or absent)

This table presents generalized data for illustrative purposes.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique for studying the conformational properties of peptides, both in solution and when associated with membranes or surfaces. springernature.com This method measures the infrared spectrum of a sample, providing information about its vibrational modes. The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is particularly sensitive to the peptide's secondary structure. thermofisher.com

In the context of this compound, ATR-FTIR can be used to analyze its secondary structure by deconvoluting the amide I band into components corresponding to α-helices, β-sheets, turns, and unordered structures. thermofisher.com This technique is especially valuable for observing conformational changes upon binding to a target molecule or a model membrane system. springernature.com Studies on similar peptides have successfully used ATR-FTIR to elucidate structural details. researchgate.net

Table 2: Amide I Band Frequencies for Different Secondary Structures

Secondary Structure Typical Frequency Range (cm⁻¹)
α-Helix 1650 - 1658
β-Sheet 1620 - 1640 (low frequency), 1680 - 1695 (high frequency)
Random Coil 1640 - 1648
Turns 1660 - 1685

This table presents generalized data for illustrative purposes.

Fluorescence spectroscopy, particularly utilizing the intrinsic fluorescence of the tryptophan residue, is a highly sensitive method for investigating the local environment and conformational changes in peptides like this compound. bmglabtech.com Tryptophan has a strong fluorescence emission that is exquisitely sensitive to the polarity of its surroundings. biosynth.com Changes in the emission wavelength maximum (λmax) and intensity can indicate whether the tryptophan residue is exposed to the solvent or buried within a hydrophobic pocket, often as a result of binding or conformational shifts. bmglabtech.combiosynth.com

Upon excitation at approximately 280-295 nm, the tryptophan in the peptide will fluoresce. nih.govatlantis-press.com A blue shift (shift to shorter wavelength) in the emission maximum suggests a more hydrophobic environment, while a red shift (shift to longer wavelength) indicates greater solvent exposure. researchgate.net This technique can be used to monitor binding events and associated conformational changes in real-time. nih.gov

Table 3: Interpreting Changes in Tryptophan Fluorescence

Observation Interpretation
Increase in fluorescence intensity Tryptophan moving to a more rigid or less quenched environment
Decrease in fluorescence intensity (quenching) Tryptophan becoming more exposed to solvent or a quenching agent
Blue shift in emission maximum Tryptophan moving to a more hydrophobic environment
Red shift in emission maximum Tryptophan becoming more exposed to a polar solvent

This table presents generalized data for illustrative purposes.

Biophysical Approaches for Interaction Analysis

Understanding how this compound interacts with other molecules is key to deciphering its biological function. Biophysical techniques provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of interactions between a molecule immobilized on a sensor surface and an analyte in solution. This method is ideal for studying the interaction of this compound with its potential binding partners.

In a typical SPR experiment, a receptor molecule is immobilized on the sensor chip, and a solution containing the peptide is flowed over the surface. The binding of the peptide to the receptor causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the resonance angle. From the resulting sensorgram, one can determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity. Given the presence of arginine, which is common in cell-penetrating peptides, SPR is a valuable tool for studying its interactions with membranes or cellular receptors. ucla.edu

Table 4: Typical Kinetic Parameters Obtained from SPR Analysis

Parameter Description Typical Units
kₐ (on-rate) Association rate constant M⁻¹s⁻¹
kₔ (off-rate) Dissociation rate constant s⁻¹
K₋ (equilibrium dissociation constant) Measure of binding affinity (kₔ/kₐ) M (molar)
RU (Resonance Units) Arbitrary unit proportional to the mass bound to the sensor surface RU

This table presents generalized data for illustrative purposes.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to detect and quantify peptides, proteins, antibodies, and hormones. For the peptide this compound, a competitive ELISA could be developed to quantify its concentration in a sample or to study its binding to a specific target.

In a competitive ELISA setup, a known amount of the peptide is conjugated to an enzyme and competes with the peptide in the sample for binding to a limited amount of specific antibody coated on a microplate well. The amount of enzyme-linked peptide that binds to the antibody is inversely proportional to the concentration of the peptide in the sample. The signal produced by the enzyme's substrate is then measured to determine the peptide's concentration. While not providing kinetic data like SPR, ELISA is a high-throughput and sensitive method for quantification and screening of binding interactions.

Table 5: Key Components and Steps in a Competitive ELISA for this compound

Component/Step Description
Coating A specific antibody against the peptide is immobilized on the microplate wells.
Competition The sample containing the peptide and a known amount of enzyme-labeled peptide are added to the wells to compete for antibody binding.
Washing Unbound peptide and enzyme-labeled peptide are washed away.
Substrate Addition A substrate for the enzyme is added, which is converted to a detectable product.
Detection The signal (e.g., color change) is measured using a microplate reader. The signal intensity is inversely proportional to the peptide concentration in the sample.

This table presents generalized data for illustrative purposes.

Chromatographic and Electrophoretic Separation Techniques

The purification and analysis of this compound are critical first steps in its characterization. High-resolution separation techniques are essential to ensure the homogeneity of the peptide for subsequent functional studies.

Analytical High-Performance Liquid Chromatography (HPLC)

Analytical High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity. hplc.eu

In a typical RP-HPLC setup for this octapeptide, a C18 stationary phase is employed. These columns contain silica (B1680970) particles that have been surface-modified with C18 alkyl chains, creating a non-polar environment. The separation is then achieved by eluting the peptide with a gradient of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), mixed with an aqueous mobile phase. The aqueous phase often contains an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eu The presence of the hydrophobic tryptophan residue and the polar and charged amino acids in this compound allows for effective separation based on their differential interactions with the stationary and mobile phases.

For the analysis of tryptophan and its metabolites, which is relevant to the this compound peptide, HPLC methods involving pre-column derivatization with agents like o-phthaldialdehyde (OPA) can be used to generate highly fluorescent derivatives, significantly enhancing detection sensitivity. springernature.comnih.gov

Table 1: Typical HPLC Parameters for this compound Analysis
ParameterConditionRationale
Stationary PhaseReversed-Phase C18, 5 µm particle size, 100 Å pore sizeProvides good retention and separation of peptides with varying hydrophobicities.
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in WaterActs as an ion-pairing agent to improve peak shape for basic residues like Arginine and Histidine.
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier for eluting the peptide from the non-polar stationary phase.
Gradient5% to 60% B over 30 minutesAllows for the effective separation of the peptide from potential impurities.
Flow Rate1.0 mL/minStandard analytical flow rate for a 4.6 mm I.D. column.
DetectionUV at 220 nm and 280 nm220 nm for the peptide backbone and 280 nm for the tryptophan indole (B1671886) ring.

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative or complement to HPLC for the analysis of this compound. This technique separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field.

For a peptide containing basic residues like Arginine and Histidine, Capillary Zone Electrophoresis (CZE) is a suitable mode. At a pH below the isoelectric point of the peptide, it will carry a net positive charge and migrate towards the cathode. The separation of the target peptide from any impurities or degradation products can be optimized by adjusting the pH and composition of the background electrolyte (BGE). For instance, a simple CZE method could utilize a boric acid buffer adjusted to a specific pH. nih.gov The inclusion of organic modifiers like methanol in the BGE can also be explored to fine-tune selectivity. nih.gov

Table 2: Illustrative Capillary Electrophoresis Parameters for this compound
ParameterConditionRationale
CapillaryFused-silica, 50 µm I.D., 50 cm total lengthStandard dimensions for high-efficiency separations.
Background Electrolyte (BGE)50 mM Phosphate (B84403) buffer, pH 2.5Low pH ensures full protonation of the basic amino acids, maximizing the positive charge.
Voltage25 kVProvides a strong driving force for rapid separation.
Temperature25 °CMaintains consistent viscosity and migration times.
InjectionHydrodynamic injection (50 mbar for 5 s)Introduces a small, well-defined plug of the sample.
DetectionUV at 200 nmGeneral wavelength for detecting the peptide bond.

Bioassays for Functional Assessment in vitro

Once the purity of this compound has been established, in vitro bioassays are employed to determine its biological function. These assays can range from measuring interactions with specific enzymes to assessing its effects on cellular signaling pathways.

Enzyme Activity Profiling (e.g., Amidolytic Activity Assays)

Given the presence of an Arginine residue, a common cleavage site for serine proteases like thrombin, this compound could potentially act as a substrate or inhibitor for such enzymes. sigmaaldrich.com Amidolytic activity assays are a powerful tool to investigate these interactions. nih.gov

These assays typically use a chromogenic or fluorogenic substrate that mimics the natural substrate of the enzyme. The rate of cleavage of this synthetic substrate is measured in the presence and absence of the test peptide. If this compound acts as an inhibitor, a decrease in the rate of substrate cleavage will be observed. Conversely, if it is a substrate, it may compete with the synthetic substrate, also leading to a reduced signal. The net effect on the enzyme's amidolytic activity provides valuable information about the peptide's potential as a modulator of protease function. nih.gov

Table 3: Example of an Amidolytic Activity Assay for this compound
ComponentDescriptionPurpose
EnzymeThrombin (a serine protease)To assess the peptide's interaction with a protease that cleaves at Arginine residues.
Chromogenic SubstrateS-2238 (H-D-Phe-Pip-Arg-pNA)Cleavage by thrombin releases p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm. nih.gov
Test CompoundThis compoundTo determine its effect on thrombin activity.
Assay BufferTris-HCl buffer, pH 8.3, containing NaCl and CaCl2Provides optimal conditions for thrombin activity. sigmaaldrich.com
MeasurementChange in absorbance at 405 nm over timeQuantifies the rate of substrate cleavage.

Cell-Based Reporter Assays (e.g., cAMP assays for receptor activity)

To investigate the effect of this compound on cellular signaling, cell-based reporter assays are invaluable. Many peptide hormones and neurotransmitters exert their effects by binding to G-protein coupled receptors (GPCRs), which can lead to changes in the intracellular concentration of second messengers like cyclic adenosine (B11128) monophosphate (cAMP).

A cAMP assay can be used to determine if this compound activates or inhibits a specific GPCR. In this type of assay, cells engineered to express the receptor of interest are treated with the peptide. Following an incubation period, the cells are lysed, and the amount of cAMP produced is quantified, often using a competitive immunoassay format such as an ELISA. An increase in cAMP would suggest that the peptide is an agonist for a Gs-coupled receptor, while a decrease (in the presence of a known agonist) would indicate an antagonist effect on a Gs-coupled receptor or an agonist effect on a Gi-coupled receptor.

Table 4: Framework for a Cell-Based cAMP Reporter Assay for this compound
ComponentDescriptionPurpose
Cell LineHEK293 cells stably expressing a target GPCR (e.g., a known peptide receptor)Provides a cellular context to study receptor activation.
Test CompoundThis compoundTo determine its effect on receptor signaling.
StimulationIncubation with the peptide at various concentrations.To assess dose-dependent effects.
cAMP DetectionCompetitive ELISA or HTRF-based assayTo quantify the intracellular levels of cAMP.
ControlsUntreated cells (basal level), cells treated with a known agonist (positive control), and cells treated with a known antagonist (for inhibition studies).To validate the assay and interpret the results for the test peptide.

Computational and Theoretical Perspectives on H Trp Ala Ser Thr Arg His Thr Oh

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. cambridge.orgresearchgate.net This method is instrumental in drug discovery and molecular biology for understanding and predicting molecular recognition. cambridge.org The process involves sampling a vast number of possible conformations of the peptide within the binding site of a target protein and then using a scoring function to rank these poses based on their predicted binding affinity. nih.govdovepress.com

For the peptide H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH, molecular docking could be employed to identify potential protein targets and to understand the specific interactions that stabilize the peptide-protein complex. The large, aromatic side chain of Tryptophan could engage in hydrophobic and π-stacking interactions. The positively charged Arginine and Histidine residues are likely to form salt bridges and hydrogen bonds with negatively charged or polar residues on a target protein. tandfonline.com The Alanine residue provides a degree of conformational flexibility, while the hydroxyl groups of Serine and Threonine can act as both hydrogen bond donors and acceptors.

A typical molecular docking workflow for this peptide would involve:

Target Selection: Identifying potential protein receptors based on biological context or sequence homology to known interacting partners of similar peptides.

Conformational Sampling: Generating a diverse set of three-dimensional conformations for the flexible this compound peptide.

Docking Simulation: Placing the various peptide conformations into the binding site of the target protein using software like AutoDock, HADDOCK, or ClusPro. frontiersin.orgnih.govnih.gov

Scoring and Analysis: Evaluating the docked poses using a scoring function to estimate binding free energy and identifying the most favorable binding mode. dovepress.com The interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide and the protein would then be analyzed in detail. nih.govnih.gov

Recent advancements have seen the integration of machine learning with docking protocols to improve scoring accuracy and efficiency, which could be particularly beneficial for flexible peptides like this compound. acs.orgmdpi.com

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Docking PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues of the PeptideInteracting Protein Residues (Hypothetical)
1-9.8Arg, TrpAsp112, Phe189
2-9.5His, ThrGlu98, Asn145
3-9.2Trp, SerLeu88, Gln147
4-8.9Arg, ThrAsp112, Tyr148

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Sampling Techniques for Conformational Space Exploration

Due to their inherent flexibility, peptides can adopt a multitude of conformations in solution, and this conformational ensemble is critical to their biological function. publish.csiro.au Traditional molecular dynamics (MD) simulations can sometimes get trapped in local energy minima, failing to adequately explore the entire conformational landscape within a computationally feasible timescale. publish.csiro.aunih.gov Advanced sampling techniques are therefore employed to overcome these limitations and provide a more comprehensive understanding of a peptide's dynamics. nih.gov

For this compound, these methods can reveal the relative populations of different secondary structures (e.g., turns, coils), the dynamics of side-chain orientations, and the transitions between different conformational states.

Key advanced sampling techniques applicable to this peptide include:

Replica Exchange Molecular Dynamics (REMD): This method involves running multiple simulations of the peptide in parallel at different temperatures. nih.govspringernature.com Periodically, the conformations between simulations at adjacent temperatures are swapped, allowing the system to overcome energy barriers more easily at higher temperatures and then settle into stable states at lower temperatures. publish.csiro.aunih.govacs.org This is particularly useful for exploring the folding and unfolding pathways of the peptide.

Metadynamics: In this technique, a history-dependent bias potential is added to the system as a function of a few selected collective variables (CVs), which are coordinates that describe a complex process like binding or a conformational change. nih.govnih.govucl.ac.uk This discourages the simulation from revisiting previously explored regions of the conformational space, accelerating the exploration of new states. nih.govnih.govacs.org For this compound, CVs could include the radius of gyration or the distance between the N- and C-termini.

Accelerated Molecular Dynamics (aMD): This method modifies the potential energy surface by adding a non-negative boost potential when the system's potential energy is below a certain threshold. acs.org This effectively reduces the energy barriers, allowing for enhanced sampling of conformational space without prior knowledge of the reaction coordinates. acs.org

Table 2: Illustrative Output from a Replica Exchange Molecular Dynamics (REMD) Simulation of this compound

Conformational ClusterPopulation (%)Average Radius of Gyration (Å)Dominant Secondary Structure
1456.2Random Coil
2305.8β-turn (Thr-Arg-His)
3156.5Extended
4105.5Globular

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

For this compound, a QSAR model could be developed to predict its activity based on a dataset of similar peptides with known activities. The descriptors used in such a model would quantify various properties of the peptide's amino acids. These can be categorized as:

1D Descriptors: Based on the amino acid sequence, such as amino acid composition, molecular weight, and isoelectric point.

2D Descriptors: Derived from the 2D representation, including physicochemical properties like hydrophobicity, polarity, and charge of individual amino acids. researchgate.net

3D Descriptors: Calculated from the 3D structure of the peptide, such as solvent-accessible surface area and molecular volume.

Table 3: Example of Physicochemical Descriptors for a QSAR Model of this compound

DescriptorValue
Molecular Weight (Da)889.9
Net Charge at pH 7+2
Hydrophobicity (GRAVY scale)-1.3
Isoelectric Point (pI)10.9
Number of Hydrogen Bond Donors14
Number of Hydrogen Bond Acceptors12

This table contains calculated or theoretically predicted values.

Machine Learning and Artificial Intelligence Applications in Peptide Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide research by enabling the prediction of peptide properties and the design of novel peptide sequences with desired functions. researchgate.netoup.com These approaches can analyze large and complex datasets to identify patterns that are not readily apparent through traditional methods. springernature.comnih.gov

For this compound, ML and AI can be applied in several ways:

Bioactivity Prediction: Deep learning models, such as recurrent neural networks (RNNs) or transformers, can be trained on large databases of peptide sequences and their associated activities (e.g., antimicrobial, anticancer) to predict the potential function of this compound. springernature.comnih.govbiorxiv.org These models learn complex sequence-function relationships directly from the data. nih.gov

Peptide-Protein Interaction Prediction: ML models can predict whether a peptide is likely to bind to a specific protein target. arxiv.orgrsc.org These models can use features derived from both the peptide sequence and the protein sequence or structure. rsc.org This can help in identifying the most probable biological partners for this compound.

Generative Models for Peptide Design: Generative adversarial networks (GANs) and variational autoencoders (VAEs) can be used to design new peptide sequences. oup.com A model could be trained on a dataset of peptides with a specific activity, and then used to generate novel sequences, potentially including analogues of this compound, that are predicted to have similar or enhanced activity.

Enhanced Docking and Simulation: As mentioned earlier, ML can improve the scoring functions used in molecular docking and can also be used to enhance the sampling efficiency of molecular dynamics simulations. rsc.orgnih.gov

Table 4: Illustrative Application of a Machine Learning Classifier for Predicting the Bioactivity of this compound

Predicted Activity ClassProbability Score
Antimicrobial0.85
Cell-penetrating0.72
Anticancer0.65
Neuromodulatory0.31

This table is for illustrative purposes only and does not represent actual experimental data.

Evolutionary and Comparative Sequence Analysis for Peptide Families

Evolutionary and comparative sequence analysis can provide insights into the potential function and origin of this compound by comparing its sequence to those of known peptide families. springernature.comnih.gov This bioinformatics approach helps to identify conserved motifs, evolutionary relationships, and potential functional sites. springernature.com

The process for analyzing this compound would involve:

Database Searching: Using sequence alignment tools like BLAST (Basic Local Alignment Search Tool) to search protein and peptide databases (e.g., UniProt, InterPro) for sequences similar to this compound. ebi.ac.uk

Multiple Sequence Alignment: Aligning the query peptide with the identified homologous sequences to identify conserved residues and motifs. springernature.com The presence of conserved Tryptophan, Arginine, or Histidine residues across a family of peptides, for example, might suggest a critical role for these amino acids in the peptide's function.

Phylogenetic Analysis: Constructing a phylogenetic tree to visualize the evolutionary relationships between this compound and related peptides. This can help to infer its potential origin and functional diversification.

Family and Domain Analysis: Using databases like InterPro to determine if the peptide belongs to a known protein family or contains a recognized functional domain. ebi.ac.uk While a short peptide like this is unlikely to form a classical domain, it may represent a conserved linear motif.

This type of analysis could reveal, for instance, that this compound is part of a larger family of signaling peptides or antimicrobial peptides, providing valuable clues for experimental validation of its function. The development of specialized bioinformatics tools for peptide analysis, such as PepFun, facilitates these types of comparative studies. mdpi.com

Table 5: Illustrative Results of a Comparative Sequence Analysis for this compound

Homologous Peptide FamilyOrganism Source (Example)Conserved MotifPutative Function
Tachykinin-related peptidesVarious invertebrates-Arg-His-Neuromodulation
Buforin-like peptidesAmphibiansTrp-Ala-X-X-Arg-Antimicrobial
Histatin-like peptidesHuman saliva-Arg-His-Antifungal

This table is for illustrative purposes only and does not represent actual experimental data.

Future Research Directions and Emerging Applications in Academic Contexts for H Trp Ala Ser Thr Arg His Thr Oh

Rational Design of Peptide Analogs with Tuned Specificity

The primary sequence of H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH offers a rich scaffold for the rational design of peptide analogs with enhanced or modified functionalities. The presence of key residues like tryptophan, arginine, and histidine provides opportunities for targeted modifications to fine-tune the peptide's specificity and activity.

The arginine and histidine residues, both positively charged at physiological pH, are key components of many cell-penetrating and RNA-binding peptides. nih.govwikipedia.org The guanidino group of arginine is particularly important for biological activity in many peptides. mdpi.com Designing analogs with modifications to these residues, or by introducing non-natural amino acids, could lead to peptides with altered cell-penetrating capabilities or specificity for particular cellular targets. The development of stapled peptides, which are synthetic versions of small proteins with enhanced stability, could also be a promising direction for creating more robust analogs of this peptide.

Exploration of Novel Biological Roles and Signaling Pathways

The unique combination of amino acids in this compound suggests several potential biological roles that warrant investigation. The Trp-Ala motif has been identified in peptides that can be transported by specific peptide transporters, suggesting a potential role in cellular uptake or transport processes. nih.gov

Furthermore, the presence of an arginine-rich motif suggests potential antimicrobial or cell-penetrating properties. Arginine-rich motifs are known to be important for interacting with negatively charged bacterial membranes and for facilitating entry into cells. nih.gov The combination of the bulky, membrane-inserting tryptophan and the positively charged arginine and histidine could result in a peptide with potent antimicrobial activity. Systematic studies on the antimicrobial spectrum and mechanism of action of this peptide and its analogs could reveal novel therapeutic leads.

The serine and threonine residues, with their hydroxyl groups, are common sites for post-translational modifications such as phosphorylation. wikipedia.org Investigating whether this peptide can be phosphorylated by cellular kinases could uncover its involvement in signaling pathways that regulate a variety of cellular processes.

Development of Advanced Research Tools Utilizing the Peptide Scaffold

The this compound sequence can serve as a versatile scaffold for the development of advanced research tools. Its potential cell-penetrating properties could be harnessed to deliver molecular cargo, such as small molecule drugs, nucleic acids, or other peptides, into cells. By conjugating this peptide to a cargo molecule, researchers could create novel tools for studying intracellular processes or for targeted drug delivery.

The tryptophan residue also provides a natural fluorescent probe, which can be utilized in biophysical studies to investigate the peptide's interaction with its binding partners or its localization within cells. nih.gov Furthermore, the peptide can be readily modified with various labels, such as fluorescent dyes or affinity tags, to create specific probes for use in a range of bioassays.

The development of peptide libraries based on the this compound sequence could be a powerful tool for high-throughput screening to identify peptides with specific binding affinities for targets of interest. nih.gov This approach could accelerate the discovery of new diagnostic and therapeutic agents.

Integration with Systems Biology and Proteomics Approaches

Understanding the full biological context of this compound requires its integration with systems biology and proteomics. These fields provide a holistic view of biological systems by studying the complex interactions of proteins and other molecules. nih.gov

Proteomics techniques can be employed to identify the proteins that interact with this peptide within a cell or organism. By using the peptide as bait in affinity purification-mass spectrometry (AP-MS) experiments, researchers can pull down its binding partners and identify them. This information would be invaluable for elucidating the peptide's mechanism of action and the signaling pathways it modulates.

Systems biology approaches can then be used to model the functional networks in which the peptide and its interacting partners are involved. This can help to predict the downstream effects of the peptide on cellular processes and to identify potential off-target effects. By integrating experimental data from proteomics with computational modeling, a comprehensive understanding of the peptide's biological role can be achieved.

Below is a table summarizing the properties of the constituent amino acids of the peptide this compound.

Amino AcidAbbreviationSide Chain PropertyPotential Role in Peptide
TryptophanTrp, WAromatic, HydrophobicProtein-protein interactions, membrane anchoring, fluorescence
AlanineAla, ANonpolar, AliphaticStructural component, can be modified to tune activity
SerineSer, SPolar, UnchargedPhosphorylation site, hydrogen bonding
ThreonineThr, TPolar, UnchargedPhosphorylation site, hydrogen bonding
ArginineArg, RPositively ChargedCell penetration, RNA binding, electrostatic interactions
HistidineHis, HPositively Charged (at physiological pH)Catalytic activity, metal ion binding, electrostatic interactions

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity of H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH post-synthesis?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method for producing this heptapeptide. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) should be employed to assess purity, with mass spectrometry (MS) used to confirm molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D-NMR for sequence verification) is critical for structural validation. For reproducible results, ensure calibration of instruments using peptide standards and document retention times/MS spectra for cross-study comparisons .

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Lyophilized peptides should be stored at -20°C in airtight, light-protected containers to prevent oxidation and hydrolysis. For short-term use (weeks), reconstitution in sterile, pH-stable buffers (e.g., phosphate-buffered saline, PBS) at 4°C is acceptable. Long-term stability studies should include periodic HPLC analysis to monitor degradation, with adjustments to buffer composition (e.g., adding 0.1% bovine serum albumin) if aggregation is observed .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate the biological activity of this compound in cellular models?

  • Methodological Answer :

Cell Line Selection : Use physiologically relevant cell lines (e.g., HEK293 for receptor-binding studies) and include negative controls (e.g., scrambled peptide).

Concentration Gradient : Test a logarithmic dilution series (e.g., 1 nM–100 µM) to capture EC50/IC50 values.

Endpoint Assays : Combine functional assays (e.g., cAMP ELISA for GPCR activity) with viability assays (MTT/WST-1) to differentiate specific activity from cytotoxicity.

Data Normalization : Express results as fold-change relative to baseline (untreated cells) and use nonlinear regression models for curve fitting .

Q. What strategies can resolve discrepancies in reported binding affinities of this compound across different studies?

  • Methodological Answer :

  • Systematic Review : Compile data from studies using PRISMA guidelines, noting variables like buffer pH, temperature, and assay type (e.g., surface plasmon resonance vs. isothermal titration calorimetry).
  • Experimental Replication : Reproduce conflicting experiments under standardized conditions. For example, if Study A reports Kd = 10 nM (pH 7.4, 25°C) and Study B reports Kd = 50 nM (pH 6.8, 37°C), test intermediate conditions to identify pH- or temperature-dependent effects.
  • Meta-Analysis : Use random-effects models to quantify heterogeneity and identify outliers .

Q. How can computational modeling integrate with experimental data to predict interaction partners of this compound?

  • Methodological Answer :

Molecular Dynamics (MD) Simulations : Simulate peptide behavior in explicit solvent (e.g., TIP3P water) to identify stable conformers.

Docking Studies : Use software like AutoDock Vina to predict binding poses with putative receptors (e.g., integrins or kinases).

Validation : Cross-reference computational predictions with experimental techniques like co-immunoprecipitation or Förster resonance energy transfer (FRET). Adjust force field parameters if simulations diverge from empirical data .

Ethical and Compliance Considerations

  • Human Subjects : If research involves secondary data analysis (e.g., clinical peptide databases), ensure IRB approval and alignment with 45 CFR 46 regulations. Document de-identification protocols to comply with GDPR or HIPAA .
  • Data Transparency : Publish raw HPLC/MS spectra and simulation trajectories in repositories like Zenodo to facilitate reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.